molecular formula C7H6BrIS B1378240 1-Bromo-4-iodo-2-(methylthio)benzene CAS No. 1032231-26-7

1-Bromo-4-iodo-2-(methylthio)benzene

Cat. No.: B1378240
CAS No.: 1032231-26-7
M. Wt: 329 g/mol
InChI Key: UACUTHYAMMIMLQ-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-(methylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), iodine (position 4), and a methylthio (-SMe) group (position 2). Its molecular formula is C₇H₆BrIS, with a molecular weight of 328.99 g/mol. The methylthio group contributes to its electronic and steric properties, making it distinct from simpler halogenated analogs. This compound is likely synthesized via halogenation or iodine-mediated coupling reactions, as evidenced by methods used for similar structures (e.g., N-iodosuccinimide-mediated iodination ). Potential applications include organic semiconductor development, as methylthio groups enhance charge carrier mobility in π-conjugated systems .

Properties

IUPAC Name

1-bromo-4-iodo-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACUTHYAMMIMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291167
Record name 1-Bromo-4-iodo-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032231-26-7
Record name 1-Bromo-4-iodo-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032231-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-iodo-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-4-iodo-2-(methylthio)benzene typically involves halogenation reactions. One common method is the bromination of 4-iodo-2-(methylthio)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions. Industrial production methods may involve similar halogenation processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Bromo-4-iodo-2-(methylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. This reaction is typically carried out in an aqueous or organic solvent with a base such as potassium carbonate.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed to convert the compound into its corresponding thiol derivative.

Scientific Research Applications

1-Bromo-4-iodo-2-(methylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2-(methylthio)benzene in chemical reactions involves the activation of the bromine and iodine atoms, which serve as leaving groups in substitution and coupling reactions. The palladium-catalyzed Suzuki-Miyaura coupling, for example, involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-Bromo-4-iodo-2-(methylthio)benzene C₇H₆BrIS 328.99 Br, I, -SMe High charge mobility (semiconductors)
4-Bromo-2-iodo-1-methylbenzene C₇H₆BrI 296.93 Br, I, -CH₃ Intermediate in cross-coupling reactions
4-Bromo-2-iodo-1-nitrobenzene C₆H₃BrINO₂ 327.90 Br, I, -NO₂ Reactivity in electrophilic substitution
1-Bromo-3-iodo-5-(trifluoromethyl)benzene C₇H₃BrF₃I 342.91 Br, I, -CF₃ Strong electron-withdrawing effects
  • Electronic Effects: The methylthio (-SMe) group is electron-donating due to sulfur’s lone pairs, enhancing π-conjugation and semiconductor performance . Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are electron-withdrawing, directing electrophilic substitutions to meta/para positions and reducing charge mobility compared to -SMe . Methyl (-CH₃) is weakly electron-donating but lacks sulfur’s polarizability, resulting in lower semiconductor efficiency .

Physical Properties

  • Solubility: Methylthio groups increase solubility in organic solvents (e.g., chloroform, DMF) compared to non-polar methyl analogs .

Biological Activity

1-Bromo-4-iodo-2-(methylthio)benzene is an organobromine compound that has garnered attention in various fields of research, particularly for its potential biological activities. This compound, characterized by the presence of both bromine and iodine substituents along with a methylthio group, is of interest due to its unique structural properties that may influence its reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C8H8BrI S. Its structure can be represented as follows:

Br C6H4 I S CH3\text{Br C}_6\text{H}_4\text{ I S CH}_3

This compound is a derivative of a substituted benzene ring, where the bromine and iodine atoms are positioned at the para and meta positions, respectively, relative to the methylthio group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound was tested using the agar-well diffusion method against both Gram-positive and Gram-negative bacteria, showing moderate to significant antibacterial effects.

Bacterial Strain Activity Level
Escherichia coliModerate
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Bacillus subtilisSignificant

These findings suggest that the compound may disrupt bacterial cell walls or interfere with metabolic processes, although the precise mechanism remains to be fully elucidated.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects using Brine Shrimp bioassays. The results indicated that the compound possesses cytotoxic activity, which could be attributed to its ability to induce apoptosis in cancer cell lines.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for bacterial survival.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation : The presence of halogens can lead to oxidative stress within microbial cells.

Case Studies

Several studies have explored the biological applications of halogenated compounds similar to this compound:

  • Study on Antibacterial Activity : A recent study demonstrated that halogenated benzenes showed enhanced antibacterial properties compared to their non-halogenated counterparts. This was attributed to the electron-withdrawing effects of bromine and iodine, which may enhance the electrophilicity of the aromatic ring.
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of various organobromine compounds on MCF-7 breast cancer cells. Results indicated that compounds with similar structures exhibited significant antiproliferative effects, suggesting potential therapeutic applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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